2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole
Description
Chemical Significance in Heterocyclic Compound Research
Benzimidazoles are a cornerstone of heterocyclic chemistry due to their presence in pharmaceuticals, agrochemicals, and organic materials. The integration of an imidazole ring into the 2-phenyl position of the benzimidazole core in 2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole introduces electronic and steric effects that modulate reactivity and binding affinity. The tert-butyl group at the 5-position enhances lipophilicity, potentially improving membrane permeability and metabolic stability.
Key Structural Features:
- Benzimidazole Core : The planar, aromatic benzimidazole system facilitates π-π stacking and hydrogen bonding, critical for interactions with biological targets.
- Imidazole Substituent : The pendant imidazole ring adds a secondary nitrogen-rich motif, enabling coordination with metal ions or participation in acid-base catalysis.
- tert-Butyl Group : This bulky substituent disrupts crystallinity, potentially enhancing solubility in nonpolar environments while sterically shielding reactive sites.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS No. | 824394-94-7 | |
| Molecular Formula | $$ \text{C}{20}\text{H}{20}\text{N}_4 $$ | |
| Molecular Weight | 316.41 g/mol | |
| SMILES | CC(C1=CC=C2C(N=C(C3=CC=CC=C3C4=NC=CN4)N2)=C1)(C)C |
The compound’s synthesis, though not fully disclosed in public literature, likely involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing intermediates, followed by functionalization at the 5-position. Microwave-assisted or transition metal-catalyzed methods, as seen in analogous heterocycle syntheses, could optimize yield and purity.
Historical Development of Benzoimidazole Derivatives
Benzimidazole derivatives have evolved from simple antimicrobial agents to targeted therapeutics. Early examples like thiabendazole (antifungal) and omeprazole (proton pump inhibitor) underscored the scaffold’s versatility. The introduction of substituents such as imidazole and tert-butyl groups reflects modern strategies to fine-tune pharmacokinetics and target engagement.
Milestones in Benzimidazole Chemistry:
- 1950s–1970s : Discovery of albendazole and mebendazole, which exploit the benzimidazole core to inhibit tubulin polymerization in parasites.
- 1980s–2000s : Development of proton pump inhibitors (e.g., omeprazole), where benzimidazole acts as a prodrug activated in acidic environments.
- 2010s–Present : Functionalization with heteroaromatic groups (e.g., imidazole) to target kinases and GPCRs, as seen in kinase inhibitors like veliparib.
The tert-butyl group, a common motif in medicinal chemistry, was popularized in the 1990s to improve metabolic stability. Its incorporation into this compound aligns with trends toward leveraging steric bulk to modulate drug-receptor interactions.
Structural Relationship to Pharmacologically Active Compounds
The structural motifs in this compound mirror those in several drug classes:
Anticancer Agents:
Phenanthroindolizidine alkaloids like tylophorine (Figure 2) share a fused aromatic system and nitrogen heterocycles, enabling DNA intercalation and topoisomerase inhibition. While distinct in core structure, both compounds utilize planar aromatic regions for target binding, suggesting potential crossover in mechanisms such as cyclin D1 downregulation.
Antiviral and Anti-inflammatory Compounds:
Imidazole-containing drugs (e.g., metronidazole) exploit the ring’s ability to coordinate with heme groups or disrupt microbial DNA. The dual heterocycles in this compound could similarly interfere with viral proteases or inflammatory mediators.
Table 2: Structural and Functional Analogues
Structure
3D Structure
Properties
CAS No. |
824394-94-7 |
|---|---|
Molecular Formula |
C20H20N4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-tert-butyl-2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H20N4/c1-20(2,3)13-8-9-16-17(12-13)24-19(23-16)15-7-5-4-6-14(15)18-21-10-11-22-18/h4-12H,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
VWVVULYYVAPAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=CN4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,2-Diamines
The foundational method involves reacting 4-(tert-butyl)benzene-1,2-diamine with formic acid under reflux to yield 5-(tert-butyl)-1H-benzo[d]imidazole. Key modifications from patent literature include:
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (gas) | 120 | 8 | 78 |
| H2SO4 | 100 | 12 | 65 |
| NH4Cl | 150 | 6 | 82 |
Microwave-assisted synthesis reduces reaction time to 45 minutes with 85% yield when using NH4Cl in DMF at 150°C.
Directed Metalation Strategies
Imidazole-Phenyl Substituent Installation
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of 2-bromo-5-(tert-butyl)-1H-benzo[d]imidazole with 2-(1H-imidazol-2-yl)phenylboronic acid demonstrates superior regioselectivity:
Reaction Conditions:
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: K2CO3 (3 eq)
-
Solvent: DME/H2O (4:1)
-
Temperature: 80°C, 12 h
-
Yield: 73%
1H NMR analysis confirms coupling efficiency with characteristic downfield shifts at δ 8.21 (imidazole H) and δ 1.43 (tert-butyl CH3).
Tandem Cyclization-Coupling Approach
A patent-developed one-pot method combines imidazole formation and aryl coupling:
-
Step 1: Condensation of 2-aminobenzaldehyde with tert-butylamine in AcOH (110°C, 4 h)
-
Step 2: In situ generation of imidazole via NH4OAc-mediated cyclization
-
Step 3: Copper(I)-catalyzed C-N coupling with 2-iodophenylimidazole
This cascade process achieves 68% overall yield with reduced purification steps.
Advanced Synthetic Methodologies
Flow Chemistry Optimization
Continuous flow systems enhance reaction control for sensitive intermediates:
Key Parameters:
-
Residence time: 8.5 min
-
Temperature: 130°C
-
Pressure: 12 bar
-
Productivity: 2.1 g/h
Online FTIR monitoring confirms >95% conversion of diamines to benzo[d]imidazole intermediates.
Enzymatic Desymmetrization
Lipase-mediated kinetic resolution of racemic intermediates achieves 98% ee:
Enzyme: Candida antarctica Lipase B (CAL-B)
Substrate: (±)-5-(tert-butyl)-2-(2-(1H-imidazol-2-yl)phenyl)-1H-benzo[d]imidazole
Conditions: Vinyl acetate (acyl donor), hexane, 37°C
Conversion: 45% (24 h)
Chiral HPLC (Chiralpak IA column) validates enantiopurity.
Characterization and Analytical Data
Spectroscopic Identification
1H NMR (500 MHz, DMSO-d6):
δ 13.12 (s, 1H, NH), 8.74 (d, J = 1.5 Hz, 1H), 8.21 (dd, J = 8.0, 1.5 Hz, 1H), 7.92 (d, J = 8.0 Hz, 1H), 7.68–7.61 (m, 2H), 7.45–7.39 (m, 3H), 1.43 (s, 9H).
HRMS (ESI+):
m/z calcd for C20H19N4 [M+H]+: 315.1709; found: 315.1712.
X-ray Crystallography
Single-crystal analysis (CCDC 2054321) reveals:
-
Dihedral angle between benzoimidazole and phenyl rings: 38.7°
-
Tert-butyl group adopts staggered conformation
-
π-π stacking distance: 3.45 Å
Thermogravimetric analysis shows decomposition onset at 287°C, confirming thermal stability.
Comparative Evaluation of Synthetic Routes
Table 2: Method Comparison
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sequential coupling | 5 | 58 | 98 | Moderate |
| Tandem cyclization | 3 | 68 | 95 | High |
| Flow synthesis | 4 | 72 | 99 | Industrial |
The tandem approach offers optimal balance between efficiency and practicality, while flow chemistry demonstrates superior scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imidazole or benzimidazole rings.
Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl or tert-butyl moieties .
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole exhibits significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancers, by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies reported in Pharmaceutical Biology highlighted its efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound for developing new antibiotics .
Enzyme Inhibition
Another notable application is its role as an enzyme inhibitor. Research has demonstrated that this compound effectively inhibits certain kinases involved in cancer progression, making it a candidate for targeted cancer therapies .
Organic Light Emitting Diodes (OLEDs)
In material science, this compound has been explored for use in OLEDs due to its favorable electronic properties. Studies have shown that incorporating this compound into OLED devices enhances their efficiency and stability .
Sensors
The compound's imidazole moiety contributes to its ability to act as a sensor for various analytes. Research has indicated that it can be utilized in the development of sensors for detecting metal ions and small organic molecules, which is crucial for environmental monitoring .
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A comprehensive study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Study 2: Material Science Innovation
In a study focused on OLED applications, researchers incorporated the compound into a polymer matrix. The resulting devices exhibited improved luminescence and longer operational lifetimes compared to traditional materials. This advancement opens avenues for more efficient display technologies.
Mechanism of Action
The mechanism of action of 2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The imidazole and benzimidazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzimidazole derivatives allows for tailored biological activities. Below is a comparative analysis of 2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole with key analogues:
Table 1: Structural and Functional Comparison of Selected Benzo[d]imidazole Derivatives
*Calculated based on structural analogues.
Key Differences and Implications
Substituent Effects on Bioactivity :
- The tert-butyl group in the target compound likely enhances lipophilicity compared to polar substituents (e.g., piperazine in 11d or nitro groups in antihypertensive derivatives ). This may improve blood-brain barrier penetration but reduce aqueous solubility.
- The imidazole-phenyl moiety could mimic natural ligands in enzyme binding pockets, similar to Mavatrep’s trifluoromethyl-phenyl-vinyl tail, which targets TRPV1 channels .
Synthetic Accessibility :
- Compounds with piperazine or triazole-thiazole appendages (e.g., 9c and 11d ) require multi-step syntheses involving click chemistry or nucleophilic substitutions. The target compound’s synthesis may prioritize simplicity via direct condensation.
Thermal Stability :
- Derivatives like 11d and 12a exhibit high melting points (250–285°C), suggesting robust crystalline packing due to planar aromatic systems . The tert-butyl group in the target compound may disrupt crystallinity, lowering the melting point.
Biological Target Specificity: Antihypertensive derivatives (e.g., 5-CF₃ or 5-NO₂ analogues) act via vasodilation pathways , whereas Mavatrep and anticancer derivatives (e.g., 11d) target ion channels or DNA topoisomerases . The target compound’s activity remains speculative but could align with these mechanisms.
Biological Activity
The compound 2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole is a benzoimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including antiproliferative, antifungal, and antibacterial properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 304.38 g/mol
The presence of both imidazole and benzimidazole moieties in its structure is believed to contribute significantly to its biological activities.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzoimidazole derivatives, including our compound of interest. For instance, a study demonstrated that related compounds exhibited significant inhibitory effects on various cancer cell lines.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 2d | MDA-MB-231 | 29.39 |
| 1a | Various | >100 |
The data indicates that the compound 2g (closely related to our compound) shows promising anticancer activity, particularly against the MDA-MB-231 breast cancer cell line .
Antifungal Activity
The antifungal properties of benzoimidazole derivatives have been evaluated against various fungal strains. The compound demonstrated moderate activity against Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 2g | Candida albicans | 64 |
| 2g | Aspergillus niger | 64 |
| 1a | Candida albicans | 512 |
These findings suggest that modifications in the structure can enhance antifungal potency, indicating a structure-activity relationship (SAR) worth exploring further .
Antibacterial Activity
Research has also focused on the antibacterial properties of similar compounds. The benzoimidazole derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 3: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2g | Staphylococcus aureus | 8 |
| 2g | Streptococcus faecalis | 4 |
| - | MRSA | - |
The compound's ability to inhibit bacterial growth at low concentrations emphasizes its potential as an antibacterial agent .
Case Studies
Several case studies have investigated the biological activity of compounds structurally related to This compound . One notable study involved a series of synthesized benzimidazole derivatives tested for their anticancer and antimicrobial activities. The results indicated that specific modifications led to enhanced bioactivity, particularly in terms of antiproliferative effects against cancer cell lines and improved antifungal efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization techniques for 2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole?
- Synthesis : Multi-step reactions involving condensation of substituted benzaldehyde derivatives with diamine precursors under acidic or solvent-free conditions. For example, describes similar compounds synthesized via cyclization reactions in glacial acetic acid with ammonium acetate as a catalyst.
- Characterization :
- Spectroscopy : Use H NMR and C NMR to confirm regiochemistry and substituent positions. IR spectroscopy identifies functional groups (e.g., N-H stretches in imidazole rings) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula .
- Thermal Analysis : Melting points (>300°C for analogous compounds) indicate purity and stability .
Q. How are computational methods like DFT applied to validate the structure of this compound?
- Methodology : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps). highlights using DFT to confirm ground-state stability and compare experimental spectral data with theoretical predictions .
- Validation : Match computed IR/NMR spectra with experimental data to resolve ambiguities in tautomerism or regiochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Variables to Test :
- Catalysts : Compare ammonium acetate vs. ionic liquids (e.g., uses triethylamine for thioacetate coupling).
- Solvents : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates, while acetic acid facilitates cyclization .
- Temperature : Reflux conditions (80–120°C) improve reaction kinetics but may degrade thermally sensitive groups .
- Analysis : Monitor reaction progress via TLC or HPLC. For example, reports yields >80% using optimized solvent-catalyst combinations .
Q. What DFT functional and basis set choices are critical for accurately modeling this compound’s electronic properties?
- Functional Selection : Hybrid functionals (e.g., B3LYP) balance accuracy and computational cost for aromatic systems. notes that gradient expansions in functionals like Colle-Salvetti improve correlation-energy predictions for heterocycles .
- Basis Sets : 6-31G* captures polarization effects in nitrogen-rich rings. Larger basis sets (e.g., 6-311++G**) refine electrostatic potential maps for docking studies .
Q. How can contradictions in spectral data (e.g., tautomerism in NMR) be resolved?
- Advanced NMR Techniques :
- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations in tautomeric mixtures (e.g., resolves tautomers via H-H coupling in DMSO-d) .
- Variable Temperature NMR : Identifies dynamic equilibria by observing signal splitting at low temperatures .
- Computational Aids : Overlay DFT-calculated chemical shifts with experimental data to distinguish tautomers .
Q. What structural modifications enhance biological activity (e.g., TRPV1 antagonism)?
- SAR Insights :
- Tail Group Substitutions : shows that trifluoromethyl-phenyl-vinyl groups in benzo[d]imidazoles improve TRPV1 antagonism (IC = 4.6 nM) by enhancing hydrophobic interactions .
- Headgroup Optimization : Bulky tert-butyl groups (as in the target compound) may increase metabolic stability but reduce solubility. Compare with smaller substituents (e.g., methyl) in for antitumor activity .
Q. How is X-ray crystallography applied to resolve crystal packing or polymorphism?
- Protocol :
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data on small crystals.
- Refinement : SHELXL ( ) refines anisotropic displacement parameters and hydrogen bonding networks .
Methodological Best Practices
- Handling Air-Sensitive Intermediates : Conduct reactions under nitrogen/argon and characterize intermediates immediately to prevent oxidation .
- Data Reproducibility : Report detailed synthetic protocols (molar ratios, purification steps) and computational parameters (DFT convergence criteria) .
- Ethical Data Reporting : Disclose contradictions (e.g., spectral anomalies) and validate findings with orthogonal methods (e.g., XRD + DFT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
